molecular formula C11H15ClN2O B1437098 3-[(2-Chlorobenzyl)amino]-N-methylpropanamide CAS No. 1040693-35-3

3-[(2-Chlorobenzyl)amino]-N-methylpropanamide

Cat. No. B1437098
M. Wt: 226.7 g/mol
InChI Key: VBHVITDRDLHPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • SMILES Notation : CCNC(=O)CCNCC1=CC=CC=C1Cl

Scientific Research Applications

Synthesis and Characterization

3-[(2-Chlorobenzyl)amino]-N-methylpropanamide is utilized in the synthesis of complex organic compounds, demonstrating its role as an intermediate in the creation of novel chemical structures. For instance, its derivatives were studied in the context of synthesizing substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, showcasing the potential of 3-[(2-Chlorobenzyl)amino]-N-methylpropanamide in facilitating ring closure reactions and contributing to the development of new heterocyclic compounds with potential biological activities (Sedlák et al., 2008).

Antimycobacterial and Antibacterial Evaluation

The chemical has been implicated in studies focusing on antimicrobial properties, where its derivatives have been synthesized and tested against various bacterial strains, including Mycobacterium tuberculosis. This highlights the compound's relevance in medicinal chemistry, particularly in the design and discovery of new drugs with antimicrobial activity (Semelková et al., 2017).

Enantioselective Catalysis

Research has also explored the enantioselective catalytic applications of 3-[(2-Chlorobenzyl)amino]-N-methylpropanamide derivatives. An example is a study on a novel S-enantioselective amidase from Arthrobacter sp. S-2, which acted on a related substrate to yield enantiomerically pure products, underlining the compound's utility in stereochemical resolutions within organic synthesis (Fuhshuku et al., 2015).

properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-13-11(15)6-7-14-8-9-4-2-3-5-10(9)12/h2-5,14H,6-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHVITDRDLHPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chlorobenzyl)amino]-N-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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